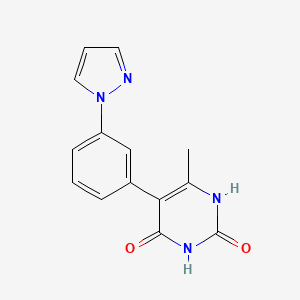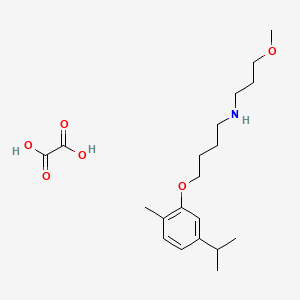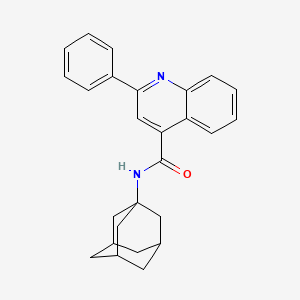![molecular formula C20H31ClN2O5 B4003782 1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003782.png)
1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]-4-methylpiperazine;oxalic acid
Descripción general
Descripción
1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]-4-methylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a chlorophenoxy group, making it a versatile molecule for various applications.
Aplicaciones Científicas De Investigación
1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]-4-methylpiperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the final product. Common reagents used in the synthesis include tert-butyl chloride, chlorophenol, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing advanced purification techniques such as chromatography and crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]-4-ethylpiperazine
- 1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]-4-methylpiperidine
Uniqueness
1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]-4-methylpiperazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-4-methylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN2O.C2H2O4/c1-18(2,3)16-14-15(19)6-7-17(16)22-13-5-8-21-11-9-20(4)10-12-21;3-1(4)2(5)6/h6-7,14H,5,8-13H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLGVVRKNKUUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCN2CCN(CC2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[2-(2-sec-butylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4003699.png)
![2-[5-(6-chloro-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol](/img/structure/B4003701.png)
![N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4003717.png)

![N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4003734.png)

![1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4003748.png)




![1-{2-[4-(benzyloxy)phenoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4003761.png)

![N'-[2-(2-tert-butyl-5-methylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003791.png)
